

Spectroscopic Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

Cat. No.: **B1300984**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC), a derivative of the amino acid L-cysteine, serves as a critical tool in proteomics and protein chemistry. Its primary application lies in the alkylation of free sulfhydryl groups of cysteine residues within proteins and peptides. This modification is instrumental for accurate protein sequencing, particularly in Edman degradation, and for the stable quantification of cysteine and cystine content. The introduction of the pyridylethyl group provides a unique chromophore for UV detection and a distinct mass signature for mass spectrometry, facilitating the analysis of cysteine-containing peptides. This guide provides an in-depth overview of the spectroscopic properties of SPEC, detailed experimental protocols for its characterization, and a workflow for its application in protein analysis.

Physicochemical Properties

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a stable derivative formed by the reaction of L-cysteine with 4-vinylpyridine.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂ S	[2][3]
Molecular Weight	226.30 g/mol	[2][3]
Exact Mass	226.07759887 Da	[2]
Melting Point	212-214 °C (decomposes)	[4]
CAS Number	28809-04-3	[3]

Spectroscopic Data

The following sections detail the key spectroscopic data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of SPEC. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific literature data for the isolated compound is not readily available, typical chemical shifts can be inferred from the analysis of pyridylethyl-cysteine derivatives.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H- α (Cysteine)	~3.8 - 4.2	dd	~5, ~8
H- β (Cysteine)	~2.9 - 3.2	m	
S-CH ₂	~2.8 - 3.0	t	~7
Py-CH ₂	~2.9 - 3.1	t	~7
Py-H (ortho to N)	~8.4 - 8.6	d	~6
Py-H (meta to N)	~7.2 - 7.4	d	~6

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

Carbon	Chemical Shift (δ , ppm)
C=O (Carboxyl)	~170 - 175
C- α (Cysteine)	~53 - 56
C- β (Cysteine)	~33 - 36
S-CH ₂	~30 - 33
Py-CH ₂	~35 - 38
Py-C (ortho to N)	~149 - 152
Py-C (meta to N)	~123 - 126
Py-C (para to ethyl)	~145 - 148

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of SPEC. The pyridylethyl group provides a unique mass signature that is valuable in identifying modified peptides.[\[6\]](#)

Table 3: Mass Spectrometric Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
[M+H] ⁺ (calculated)	227.0852
Key Fragments (m/z)	Fragments corresponding to the loss of the carboxyl group, the amino group, and cleavage of the thioether bond are expected.

UV-Visible (UV-Vis) Spectroscopy

The pyridine ring in SPEC acts as a chromophore, allowing for its detection and quantification using UV-Vis spectroscopy. This property is particularly useful for monitoring the derivatization of cysteine residues in proteins.[\[6\]](#)

Table 4: UV-Visible Spectroscopic Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

Parameter	Value
Solvent	Phosphate Buffer (pH 7.0)
λ_{max}	~254 - 260 nm
Molar Absorptivity (ϵ)	Dependent on pH and solvent conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

Wavenumber (cm^{-1})	Assignment
~3000 - 3300	O-H stretch (carboxyl), N-H stretch (amino)
~2900 - 3000	C-H stretch (aliphatic)
~1700 - 1730	C=O stretch (carboxyl)
~1590 - 1610	C=C and C=N stretch (pyridine ring)
~1400 - 1500	C-H bend
~1000 - 1200	C-N stretch
~600 - 700	C-S stretch

Experimental Protocols

Synthesis and Purification of **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

This protocol is based on the well-established reaction of L-cysteine with 4-vinylpyridine.[\[1\]](#)

- Dissolution: Dissolve L-cysteine in a suitable aqueous buffer, such as 0.1 M Tris-HCl, pH 7.5.
- Reaction: Add a slight molar excess of 4-vinylpyridine to the L-cysteine solution.
- Incubation: Stir the reaction mixture at room temperature for 90-120 minutes in the dark to prevent photo-oxidation.[\[1\]](#)
- Purification: The product can be purified by recrystallization or by using ion-exchange chromatography.
- Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of purified SPEC in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[\[7\]](#)
- ¹H NMR Acquisition: Use a standard pulse program to acquire the ¹H spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- ¹³C NMR Acquisition: Use a proton-decoupled pulse program to acquire the ¹³C spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of SPEC (e.g., 10 µM) in a suitable solvent for electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

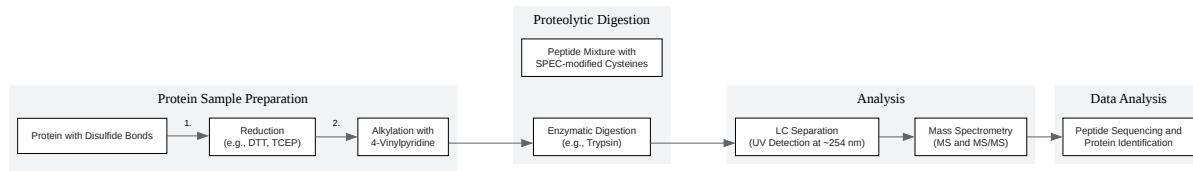
- Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]
- MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
- MS/MS Acquisition: Select the $[M+H]^+$ ion for fragmentation using collision-induced dissociation (CID) to obtain the tandem mass spectrum.
- Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and identify the major fragment ions.

UV-Visible Spectroscopy Protocol

- Sample Preparation: Prepare a series of standard solutions of SPEC in a quartz cuvette using a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Spectrum Acquisition: Scan the absorbance of the sample from 200 to 400 nm, using the buffer as a blank.[9]
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). For quantitative analysis, create a calibration curve by plotting absorbance at λ_{max} against the concentration of the standard solutions.

Application in Protein Analysis: A Workflow

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent for the analysis of cysteine-containing proteins. The following diagram illustrates a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of cysteine-containing proteins using **S-[2-(4-Pyridyl)ethyl]-L-cysteine**.

This workflow begins with the reduction of disulfide bonds in the protein, followed by the alkylation of the resulting free cysteine thiols with 4-vinylpyridine to form stable SPEC residues. The modified protein is then digested into smaller peptides, which are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). The UV absorbance of the pyridylethyl group aids in the detection of modified peptides during LC, and the unique mass of SPEC facilitates their identification by MS. This process allows for the unambiguous identification and sequencing of cysteine-containing peptides, providing valuable insights into protein structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. S-[2-(4-Pyridyl)ethyl]-L-cysteine | C10H14N2O2S | CID 1778821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. S-[2-(4-PYRIDYL)ETHYL]-L-CYSTEINE CAS#: 28809-04-3 [amp.chemicalbook.com]
- 5. An internal standard for amino acid analyses: S-beta-(4-pyridylethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdyssey R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- To cite this document: BenchChem. [Spectroscopic Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300984#spectroscopic-properties-of-s-2-4-pyridyl-ethyl-l-cysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com